Technical Guide: tert-Butyl 2-((5-bromopentyl)oxy)acetate
Technical Guide: tert-Butyl 2-((5-bromopentyl)oxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-((5-bromopentyl)oxy)acetate is a bifunctional organic molecule that holds significant potential in the fields of medicinal chemistry and drug development. Its structure incorporates a tert-butyl ester, a common protecting group for carboxylic acids, and a terminal alkyl bromide, which serves as a reactive handle for various nucleophilic substitution reactions. This unique combination makes it a valuable building block for the synthesis of more complex molecules, such as bifunctional linkers used in antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). The ether linkage provides metabolic stability, while the five-carbon chain offers a flexible spacer. This document provides a comprehensive overview of its synthesis, putative properties, and potential applications.
Chemical Identity and Properties
While a specific CAS number for tert-Butyl 2-((5-bromopentyl)oxy)acetate is not readily found in major chemical databases, its molecular structure and properties can be reliably predicted based on its constituent functional groups and analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₂₁BrO₃ | Structural analysis |
| Molecular Weight | 281.19 g/mol | Calculation from atomic weights |
| Appearance | Colorless to pale yellow liquid | Analogy with similar long-chain ether-esters |
| Boiling Point | > 200 °C (decomposes) | Ethers and esters of similar molecular weight have high boiling points.[1][2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water. | The nonpolar alkyl chain and tert-butyl group dominate, while the ether and ester groups offer some polarity.[2][3] |
| Density | ~1.2 g/mL | Estimated based on the presence of bromine. |
Proposed Synthesis: Williamson Ether Synthesis
A robust and widely applicable method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[4] For the preparation of tert-Butyl 2-((5-bromopentyl)oxy)acetate, a plausible route is the reaction of the sodium salt of 5-bromopentan-1-ol (B46803) with tert-butyl bromoacetate (B1195939).
Caption: Proposed Williamson ether synthesis pathway.
Detailed Experimental Protocol
Materials:
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5-bromopentan-1-ol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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tert-Butyl bromoacetate
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Dichloromethane (DCM)
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Hexanes
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
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Formation of the Alkoxide: A solution of 5-bromopentan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
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Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred overnight.
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Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) to afford the pure tert-Butyl 2-((5-bromopentyl)oxy)acetate.
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Determination |
| Yield | 60-80% | Gravimetric analysis after purification |
| Purity | >95% | ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Applications in Drug Development
The bifunctional nature of tert-Butyl 2-((5-bromopentyl)oxy)acetate makes it a versatile tool in drug discovery and development.[5][6]
Bifunctional Linkers
This molecule can serve as a precursor for bifunctional linkers. The terminal bromide can be converted to other functional groups (e.g., azide, amine, thiol) to allow for conjugation to a targeting moiety (e.g., an antibody). The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a payload molecule, such as a cytotoxic drug.[7]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 6. Application of Linkers in Chemical Biology [bldpharm.com]
- 7. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
